molecular formula C17H13NO B3133256 (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one CAS No. 38470-63-2

(2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one

Cat. No.: B3133256
CAS No.: 38470-63-2
M. Wt: 247.29 g/mol
InChI Key: XVTDCPBGCCPEBA-ZHACJKMWSA-N
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Description

(2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C17H13NO and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Anti-inflammatory Agents : A study synthesized derivatives of (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one, which were evaluated for their anti-inflammatory activity in Wistar albino rats (Rehman, Saini, & Kumar, 2022).

Antimicrobial and Anti-diabetic Screening

  • Antimicrobial and Anti-diabetic Activities : Research focused on synthesizing novel series of derivatives for evaluating their antimicrobial and anti-diabetic activities. Some compounds exhibited notable antimicrobial and anti-diabetic effects (Ramya, Vembu, Ariharasivakumar, & Gopalakrishnan, 2017).

Synthesis and Antimicrobial Activity

  • Antimicrobial Activity : A study synthesized (2Z)-2-(1H-indol-1-yl)-3-(4-substituted phenyl)-1-phenylprop-2-en-1-one derivatives, which displayed significant antimicrobial activity against bacteria and fungi (Chauhan, Dwivedi, Siddiqi Anees, & Kishore, 2011).

Hydroamination of 2-Ethynyl-4,5,6,7-tetrahydroindoles

Copper-Catalyzed Cascade Phosphorylation

  • Pyrrolo[1,2-a]indole Synthesis : Utilizing copper-catalyzed tandem radical cyclization, this research provided access to the synthesis of the pyrrolo[1,2-a]indole motif (Zhang, Li, & Zhu, 2017).

Solvent Effect Profiles of Absorbance and Fluorescence Spectra

  • Photophysical Properties : The study quantified solvent effects on the absorption and fluorescence spectra of this compound derivatives, revealing insights into their excited state dipole moments (Saroj, Sharma, & Rastogi, 2011).

Synthesis of Novel Bioactive Molecule

  • Antioxidant and Antimicrobial Agents : This research synthesized novel chalcone derivatives, showcasing significant antioxidant and antimicrobial activities (Gopi, Sastry, & Dhanaraju, 2016).

Properties

IUPAC Name

(E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-17(13-6-2-1-3-7-13)11-10-14-12-18-16-9-5-4-8-15(14)16/h1-12,18H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTDCPBGCCPEBA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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